molecular formula C28H53BrNO7P B13711321 N-Boc-[N-3-O-isopropylidene]-1-(-bromoethyl)phosphoryl-D-erythro-sphingosine

N-Boc-[N-3-O-isopropylidene]-1-(-bromoethyl)phosphoryl-D-erythro-sphingosine

Cat. No.: B13711321
M. Wt: 626.6 g/mol
InChI Key: VNDADUIUBJVJTF-JDEQAZMXSA-N
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Description

N-Boc-[N-3-O-isopropylidene]-1-(-bromoethyl)phosphoryl-D-erythro-sphingosine is a complex organic compound used in various fields of scientific research. This compound is particularly significant in the study of sphingolipids, which are essential components of cell membranes and play crucial roles in cell signaling and structure.

Preparation Methods

The synthesis of N-Boc-[N-3-O-isopropylidene]-1-(-bromoethyl)phosphoryl-D-erythro-sphingosine involves multiple steps, starting with the protection of the amino group using a Boc (tert-butoxycarbonyl) group. The isopropylidene group is introduced to protect the hydroxyl groups, and the bromoethyl group is added through a substitution reaction. The final product is obtained after phosphorylation of the sphingosine backbone. Industrial production methods typically involve optimizing these steps to achieve high yields and purity .

Chemical Reactions Analysis

N-Boc-[N-3-O-isopropylidene]-1-(-bromoethyl)phosphoryl-D-erythro-sphingosine undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove protective groups or reduce specific functional groups.

    Substitution: The bromoethyl group can be substituted with other nucleophiles to create different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Scientific Research Applications

N-Boc-[N-3-O-isopropylidene]-1-(-bromoethyl)phosphoryl-D-erythro-sphingosine is widely used in scientific research, including:

    Chemistry: It is used as a building block for synthesizing more complex sphingolipid analogs.

    Biology: It helps in studying the role of sphingolipids in cell signaling and membrane structure.

    Medicine: It is used in the development of therapeutic agents targeting sphingolipid metabolism.

    Industry: It is used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of N-Boc-[N-3-O-isopropylidene]-1-(-bromoethyl)phosphoryl-D-erythro-sphingosine involves its interaction with specific molecular targets and pathways. The compound can modulate sphingolipid metabolism and signaling pathways, affecting various cellular processes such as apoptosis, proliferation, and differentiation. The phosphorylation of the sphingosine backbone plays a crucial role in its biological activity .

Comparison with Similar Compounds

N-Boc-[N-3-O-isopropylidene]-1-(-bromoethyl)phosphoryl-D-erythro-sphingosine can be compared with other sphingosine derivatives, such as:

This compound stands out due to its unique combination of protective groups and functional groups, making it a valuable compound in various research fields.

Properties

Molecular Formula

C28H53BrNO7P

Molecular Weight

626.6 g/mol

IUPAC Name

tert-butyl (4S)-4-[[2-bromoethoxy(hydroxy)phosphoryl]oxymethyl]-2,2-dimethyl-5-[(E)-pentadec-1-enyl]-1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C28H53BrNO7P/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-24(23-35-38(32,33)34-22-21-29)30(28(5,6)36-25)26(31)37-27(2,3)4/h19-20,24-25H,7-18,21-23H2,1-6H3,(H,32,33)/b20-19+/t24-,25?/m0/s1

InChI Key

VNDADUIUBJVJTF-JDEQAZMXSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/C1[C@@H](N(C(O1)(C)C)C(=O)OC(C)(C)C)COP(=O)(O)OCCBr

Canonical SMILES

CCCCCCCCCCCCCC=CC1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)COP(=O)(O)OCCBr

Origin of Product

United States

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